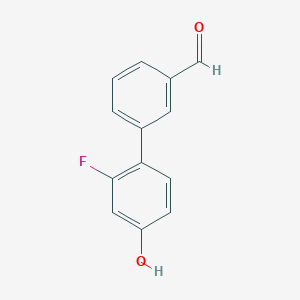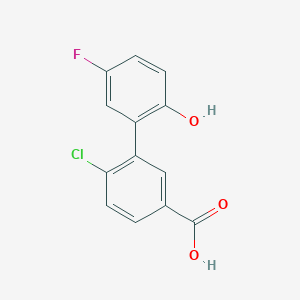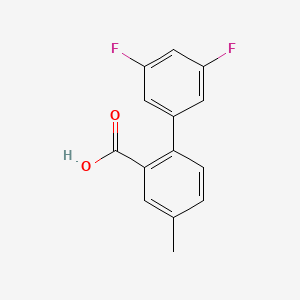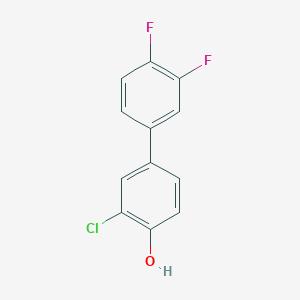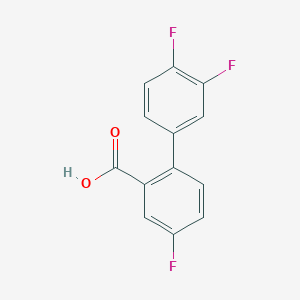
4-(3-Carboxyphenyl)-3-fluorophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Carboxyphenyl)-3-fluorophenol, commonly referred to as 4-CPF, is an aromatic compound found in a variety of natural and synthetic sources. It is a highly polar, water-soluble compound with a molecular weight of 164.1 g/mol and a melting point of 220-222°C. 4-CPF is used in a variety of scientific research applications, including synthesis, drug delivery, and biochemistry.
科学的研究の応用
4-CPF is a versatile compound with a variety of scientific research applications. It is used in drug delivery systems as a solubilizing agent to increase the bioavailability of drugs. It is also used in organic synthesis as a reagent for the preparation of various substituted phenols. Additionally, 4-CPF has been used in a variety of biochemical and physiological studies due to its ability to act as a proton acceptor and a proton donor.
作用機序
4-CPF acts as a proton acceptor and a proton donor due to its highly polar nature. When 4-CPF is in an acid environment, it acts as a proton acceptor, binding to protons and forming a stable complex. In a basic environment, 4-CPF acts as a proton donor, releasing protons and forming a stable complex. This mechanism of action makes 4-CPF a versatile compound for use in a variety of scientific research applications.
Biochemical and Physiological Effects
4-CPF has been studied extensively for its biochemical and physiological effects. In vitro studies have shown that 4-CPF can act as an antioxidant, inhibiting the formation of free radicals. Additionally, 4-CPF has been shown to inhibit the growth of a variety of bacteria and fungi, making it a potential antimicrobial agent. In vivo studies have also shown that 4-CPF can reduce inflammation and improve wound healing.
実験室実験の利点と制限
4-CPF is a versatile compound with a variety of advantages and limitations for use in laboratory experiments. The primary advantage of 4-CPF is its high solubility in water, which makes it ideal for use in aqueous solutions. Additionally, 4-CPF is a relatively stable compound and is not easily degraded by heat or light. However, 4-CPF is a highly polar compound, which can make it difficult to use in certain applications. Additionally, 4-CPF is a highly reactive compound and can react with other compounds in solution.
将来の方向性
The potential applications of 4-CPF are vast and the compound has only begun to be explored. Potential future directions for 4-CPF include its use as an antimicrobial agent, a drug delivery system, and a reagent for organic synthesis. Additionally, further research into the biochemical and physiological effects of 4-CPF could lead to the development of new therapeutic agents. Finally, further research into the mechanism of action of 4-CPF could lead to the development of new proton acceptors and proton donors for use in a variety of scientific research applications.
合成法
4-CPF can be synthesized by a variety of methods, including the reaction of 3-fluorophenol with 4-hydroxybenzoic acid in the presence of a catalyst. This reaction occurs in the presence of an acid catalyst, such as sulfuric acid, hydrochloric acid, or phosphoric acid, and is typically carried out at a temperature of between 80-120°C. The reaction is typically complete within 3-4 hours and yields 4-CPF in a yield of up to 95%.
特性
IUPAC Name |
3-(2-fluoro-4-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-12-7-10(15)4-5-11(12)8-2-1-3-9(6-8)13(16)17/h1-7,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDLYHHFZXCAIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680796 |
Source


|
| Record name | 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Carboxyphenyl)-3-fluorophenol | |
CAS RN |
1226086-21-0 |
Source


|
| Record name | 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




